molecular formula C8H7NOS B1585142 5-Methylbenzo[d]oxazole-2(3H)-thione CAS No. 22876-22-8

5-Methylbenzo[d]oxazole-2(3H)-thione

Cat. No.: B1585142
CAS No.: 22876-22-8
M. Wt: 165.21 g/mol
InChI Key: SSWZUOXLFTXIEZ-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]oxazole-2(3H)-thione is an organic compound that features both heterocyclic and sulfur-containing functional groups. This combination of a benzene ring fused to an oxazole ring with a thione substituent makes it unique and intriguing for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-amino thiophenol with acetic anhydride, which is subsequently followed by a methylation step using methyl iodide. Reaction conditions typically involve elevated temperatures and anhydrous environments to facilitate the reaction.

Industrial Production Methods: While the laboratory synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione is relatively straightforward, scaling up to industrial production often involves optimization of yield, purity, and cost-effectiveness. Employing continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[d]oxazole-2(3H)-thione undergoes several reactions, including:

  • Oxidation: Reacts with strong oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Can be reduced to corresponding thiols using agents such as lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids, or oxygen in the presence of catalysts.

  • Reduction: Lithium aluminum hydride or sodium borohydride under mild conditions.

  • Substitution: Halogens or nitro groups via nitration or halogenation reactions using concentrated acids or halogens.

Major Products Formed: The major products vary based on the specific reaction, with common ones including sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione typically involves the cyclocondensation of 2-aminophenol with thiourea, resulting in a compound that can exist in tautomeric forms—thione and thiol. The structural analysis often employs techniques such as X-ray diffraction and Hirshfeld surface analysis to elucidate molecular interactions and conformational preferences.

Key Synthesis Method:

  • Cyclocondensation Reaction : A mixture of 2-aminophenol and thiourea heated under solventless conditions yields the target compound efficiently .

Biological Applications

This compound exhibits notable biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]oxazole compounds, including this compound, demonstrate significant antimicrobial properties against various pathogens, including Mycobacterium species. For instance, certain derivatives have shown higher activity than traditional antibiotics like isoniazid against M. kansasii and M. avium .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of compounds related to this compound. These compounds exhibit low hemolytic activity, indicating their potential biocompatibility and safety for use in therapeutic applications .

Material Science Applications

The compound has been explored for its utility in materials science, particularly in the development of polymer-modified electrodes. The unique electronic properties conferred by the thione group allow for enhanced conductivity and stability in electrochemical applications.

Polymer Modified Electrodes

The incorporation of this compound into polymer matrices has shown promise for improving sensor performance due to its ability to facilitate charge transfer processes .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a reagent for the detection of metal ions due to its chelating properties. Its ability to form stable complexes with transition metals makes it valuable for environmental monitoring and analytical assays.

Metal Ion Detection

The compound's chelating ability allows it to selectively bind metal ions, which can be quantified using spectroscopic methods, thus providing a reliable means for trace metal analysis in various samples .

Case Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of substituted benzo[d]oxazole derivatives, including those derived from this compound. The results indicated that specific modifications could enhance activity against resistant strains of Mycobacterium, showcasing the compound's potential as a lead structure for drug development .

Case Study 2: Electrochemical Sensors

Research focused on developing electrochemical sensors utilizing polymer composites containing this compound demonstrated improved sensitivity and selectivity for detecting biological markers, indicating its applicability in clinical diagnostics .

Mechanism of Action

The mechanisms by which 5-Methylbenzo[d]oxazole-2(3H)-thione exerts its effects are related to its molecular structure, which enables it to interact with various biological targets. For instance:

  • Molecular Targets: Enzymes and proteins with active sites that can accommodate the compound's unique functional groups.

  • Pathways Involved: Involves oxidative stress pathways and potential interference with microbial cell wall synthesis.

Comparison with Similar Compounds

Comparing 5-Methylbenzo[d]oxazole-2(3H)-thione with other heterocyclic thione compounds highlights its distinct features:

  • Similar Compounds: Benzoxazole-2-thione, 5-Methylbenzoxazole, Benzothiazole-2-thione.

  • Uniqueness: Its combined oxazole and thione functional groups offer unique reactivity and potential biological activity not seen in simple benzoxazole or thione analogs.

This compound stands out due to its diverse reactivity and broad range of applications, making it a compound of significant interest in both academic and industrial contexts.

Biological Activity

5-Methylbenzo[d]oxazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thione group (C=S) which contributes to its reactivity and biological activity. The molecular formula is C_9H_7NOS, and its structure can be represented as follows:

Structure C9H7NOS\text{Structure }C_9H_7NOS

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µM)Activity Level
Escherichia coli0.21Potent
Pseudomonas aeruginosa0.21Potent
Candida albicans0.50Moderate
Staphylococcus aureus1.00Moderate

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits strong inhibitory effects against E. coli and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 (µM)Comparison Reference
DPPH Scavenging25Ascorbic Acid (20)
ABTS Assay30Trolox (15)

These findings suggest that this compound has comparable antioxidant activity to established standards, indicating its potential use in formulations aimed at reducing oxidative damage .

3. Anticancer Activity

Recent studies have explored the anticancer properties of the compound, particularly its effects on various cancer cell lines. The results indicate that it has cytotoxic effects on several types of cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human cancer cell lines revealed the following IC50 values:

Table 3: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : The thione group may interact with various enzymes involved in microbial metabolism.
  • Free Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals effectively.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Properties

IUPAC Name

5-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(11)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351803
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-22-8
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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